
Tert-butyl (2-oxo-2-(o-tolyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-methylphenyl)-2-oxoethylamine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or alkylated products.
Scientific Research Applications
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing unwanted reactions during synthesis . The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-methylphenyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2-ethylphenyl)carbamate
Uniqueness
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions . This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10-7-5-6-8-11(10)12(16)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
InChI Key |
ZATUGRHNNRMIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)
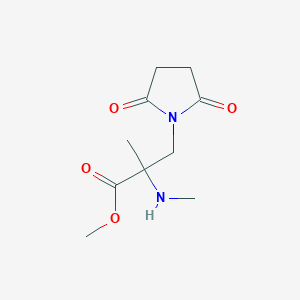
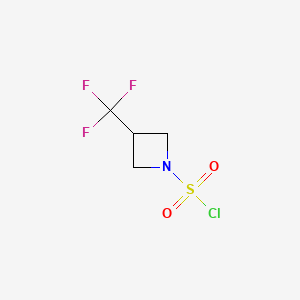
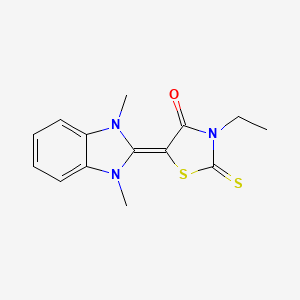
![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)

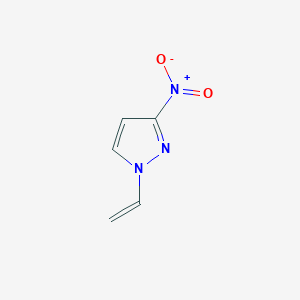
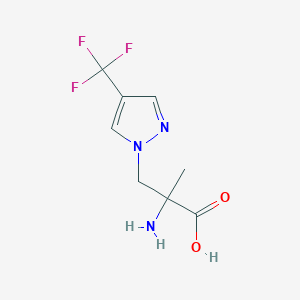
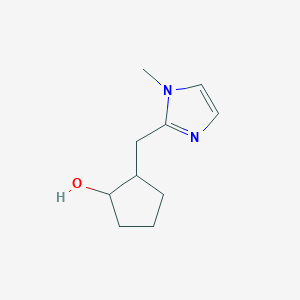

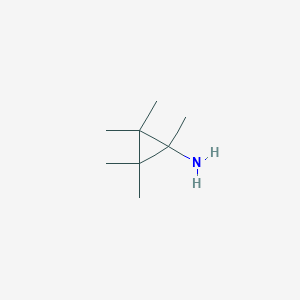
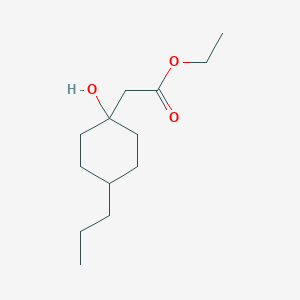
nitrosoamine](/img/structure/B13626181.png)
